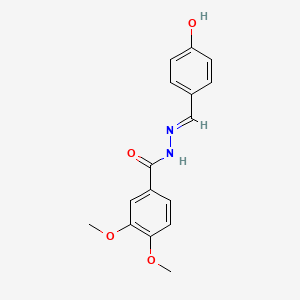

(E)-N'-(4-hydroxybenzylidène)-3,4-diméthoxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

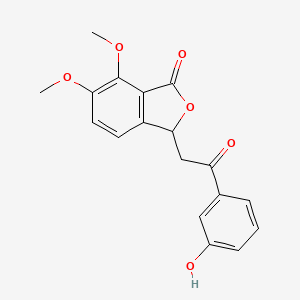

The compound (E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is a hydrazide derivative characterized by the presence of a 4-hydroxybenzylidene moiety and dimethoxy groups on the benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate hydrazide with an aldehyde under suitable conditions to form the hydrazide derivative. For instance, the synthesis of (E)-N'-(3, 4-dimethoxybenzylidene) isonicotinohydrazide was carried out and analyzed using various spectroscopic techniques . Although the exact synthesis method for (E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is not provided, it is likely to follow a similar synthetic route.

Molecular Structure Analysis

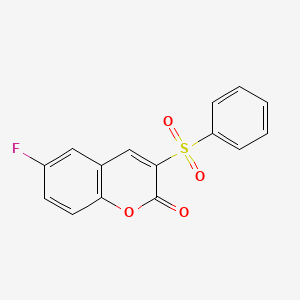

The molecular structure of hydrazide derivatives is often determined using X-ray diffraction, FT-IR, and NMR spectroscopy. For example, the crystal structure of (E)-N'-(4-fluorobenzylidene)-3-methoxybenzohydrazide was elucidated by X-ray diffraction, revealing a nearly planar structure and the presence of N-H---O intermolecular hydrogen bonding . This suggests that (E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide may also exhibit a planar structure and similar hydrogen bonding interactions.

Chemical Reactions Analysis

The reactivity of hydrazide derivatives can be influenced by the substituents on the benzene ring. Although the papers do not provide specific reactions for the compound , they do offer insights into the reactivity of structurally related compounds. For instance, the presence of electron-donating or withdrawing groups can affect the electron density of the molecule, potentially influencing its reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

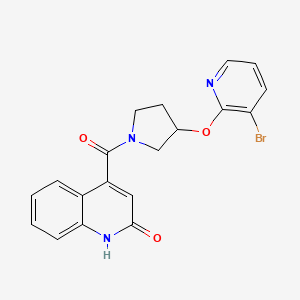

The physical and chemical properties of hydrazide derivatives can be inferred from spectroscopic and computational studies. The vibrational properties of related compounds have been analyzed using density functional theory (DFT) calculations, which show a good correlation with experimental data . The electronic properties, such as the HOMO-LUMO gap, can provide information on the chemical stability and reactivity of the compound . Additionally, the presence of hydrogen bonding can significantly affect the physical properties, such as melting point and solubility .

Applications De Recherche Scientifique

- En utilisant les AIEgens, les scientifiques peuvent surveiller le dépliage des protéines, l'oligomérisation et l'agrégation. Par exemple, TPE-TPP a été utilisé pour suivre l'agrégation de l'α-synucléine .

- Cette propriété le rend utile pour surveiller les changements dans les environnements cellulaires, tels que les modifications de viscosité pendant l'agrégation des protéines .

Sondes fluorescentes pour les études d'agrégation des protéines

Capteurs de viscosité et surveillance de l'environnement local

Potentiel en tant que dérivé de la rhodanine

Mécanisme D'action

Target of Action

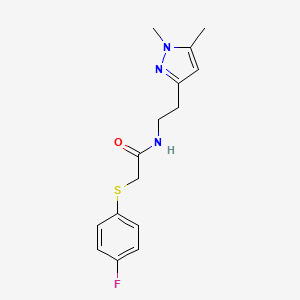

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide primarily targets the enzyme tyrosinase . Tyrosinase is a copper-containing enzyme that plays a crucial role in the regulation of the melanin pigment biosynthetic pathway . Melanin pigments are abundantly distributed in mammalian skin, hair, eyes, and the nervous system .

Mode of Action

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide interacts with tyrosinase by inhibiting its enzymatic activity . It has been found to inhibit the enzymatic activity of tyrosinase more potently than kojic acid, a representative tyrosinase inhibitor . Furthermore, it shows competitive inhibitory action at the catalytic site of tyrosinase and has greater binding affinity at this site than kojic acid .

Biochemical Pathways

The compound affects the melanin pigment biosynthetic pathway by inhibiting the activity of tyrosinase . Tyrosinase is an enzyme that catalyzes the oxidation of phenols (such as tyrosine) and is involved in the production of melanin . By inhibiting tyrosinase, (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can effectively reduce melanin synthesis .

Pharmacokinetics

Its ability to inhibit tyrosinase suggests that it may have good bioavailability in cells where this enzyme is present .

Result of Action

The primary result of the action of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is the inhibition of melanin synthesis. By inhibiting tyrosinase activity, it reduces the production of melanin, leading to a potential decrease in hyperpigmentation conditions such as chloasma, freckles, and senile lentigo .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-14-8-5-12(9-15(14)22-2)16(20)18-17-10-11-3-6-13(19)7-4-11/h3-10,19H,1-2H3,(H,18,20)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMDZXFWFSCFSH-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)

![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)

![2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548870.png)

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)